Picotamide monohydrate

Peripheral arterial disease Type 2 diabetes Antiplatelet mortality outcomes

Picotamide monohydrate (CAS 80530-63-8) is a small-molecule antiplatelet agent that functions as a combined thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor antagonist, providing dual blockade of the thromboxane pathway. Unlike cyclooxygenase-1 (COX-1) inhibitors such as aspirin, picotamide does not suppress endothelial prostacyclin (PGI2) production, preserving an endogenous vasodilatory and anti-aggregatory mechanism during treatment.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
CAS No. 80530-63-8
Cat. No. B3057426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicotamide monohydrate
CAS80530-63-8
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3.O
InChIInChI=1S/C21H20N4O3.H2O/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16;/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27);1H2
InChIKeyICYQAMNVLLHURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of Picotamide Monohydrate (CAS 80530-63-8): A Dual Thromboxane A2 Synthase Inhibitor and Receptor Antagonist Antiplatelet Agent


Picotamide monohydrate (CAS 80530-63-8) is a small-molecule antiplatelet agent that functions as a combined thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor antagonist, providing dual blockade of the thromboxane pathway [1]. Unlike cyclooxygenase-1 (COX-1) inhibitors such as aspirin, picotamide does not suppress endothelial prostacyclin (PGI2) production, preserving an endogenous vasodilatory and anti-aggregatory mechanism during treatment [2]. Originally developed and licensed in Italy under the trade name Plactidil, picotamide is indicated for the management of clinical arterial thrombosis and peripheral artery disease (PAD), with a particular evidence base in type 2 diabetic populations [3].

Why Generic Antiplatelet Substitution Fails for Picotamide Monohydrate (CAS 80530-63-8): Pharmacodynamic Divergence Driving Mortality and Renal Outcomes


Anti-thrombotic agents within the platelet aggregation inhibitor class cannot be interchanged without risking loss of specific therapeutic benefits demonstrated in outcome trials. Picotamide monohydrate exhibits a dual mechanism—concurrent TXA2 synthase inhibition and TXA2 receptor antagonism—that differs fundamentally from COX-1 inhibitors (aspirin), P2Y12 receptor antagonists (clopidogrel, ticagrelor), or single-target TXA2 receptor blockers (terutroban). Critically, picotamide preserves vascular prostacyclin synthesis, a property not shared by aspirin, which abolishes PGI2 production via irreversible COX-1 acetylation [2]. In the pivotal DAVID study, picotamide reduced 2-year all-cause mortality to 3.0% vs. 5.5% for aspirin (relative risk ratio 0.55, 95% CI 0.31–0.98) in type 2 diabetic patients with PAD, establishing a survival advantage not reproduced by other antiplatelet monotherapies in this high-risk subgroup [1]. These pharmacodynamic and clinical-outcome differences make generic intra-class substitution scientifically unsound for protocols targeting TXA2-driven pathology in diabetic vascular disease.

Quantitative Evidence Guide: Picotamide Monohydrate (CAS 80530-63-8) Versus Comparator Antiplatelet Agents in Key Differentials


All-Cause Mortality Reduction in Type 2 Diabetic PAD Patients: Picotamide vs. Aspirin (DAVID RCT)

In the multi-centre, randomized, double-blind DAVID trial (n=1209), picotamide monohydrate (600 mg bid) reduced 2-year all-cause mortality to 3.0% compared with 5.5% for aspirin (320 mg od), yielding a relative risk ratio of 0.55 (95% CI 0.31–0.98) favoring picotamide [1]. The composite endpoint of mortality plus non-fatal cardiovascular events (MI, ischemic stroke, major amputation) did not differ significantly between groups. Notably, gastrointestinal adverse events were lower with picotamide than with aspirin (11% vs. 18%, p<0.001) [1].

Peripheral arterial disease Type 2 diabetes Antiplatelet mortality outcomes

Preservation of Endothelial Prostacyclin Synthesis: Picotamide vs. Aspirin Mechanism Differential

In vitro and ex vivo studies demonstrate that picotamide monohydrate, at concentrations inhibiting platelet TXA2 production, does not suppress prostacyclin (PGI2) synthesis by blood vessels, whereas aspirin abolishes PGI2 production through irreversible COX-1 acetylation [1]. This mechanistic distinction has direct pharmacological relevance: picotamide achieves antiplatelet efficacy while preserving the endothelial protective functions of prostacyclin, including vasodilation and endogenous platelet inhibition [1]. In the ex vivo arm, healthy subjects receiving picotamide 1200 mg/day showed significant inhibition of platelet aggregation and TXA2 production without any reduction in vascular prostacyclin generation [1].

Prostacyclin sparing Endothelial function Thromboxane pathway selectivity

Reduction of Microalbuminuria in Type 2 Diabetes: Picotamide vs. Placebo (Long-Term RCT)

In a 12-month randomized, double-blind, placebo-controlled trial involving 30 normotensive type 2 diabetic patients with microalbuminuria, picotamide monohydrate (300 mg three times daily) reduced baseline and exercise-induced microalbuminuria by approximately one-third after 6 months compared with both baseline values and placebo [1]. At 6 months, exercise-induced peak urinary albumin excretion decreased from a baseline of 103 ± 36 μg/min to 65.8 ± 11 μg/min in the picotamide group, while placebo-treated patients showed a slight increase in urinary albumin excretion over the same period [1]. The effect was sustained through 12 months without significant changes in blood pressure or glycometabolic control [1].

Diabetic nephropathy Microalbuminuria Renoprotection

Gastrointestinal Tolerability Advantage vs. Aspirin: DAVID Study Safety Footprint

In the head-to-head DAVID trial (n=1209), picotamide monohydrate was associated with significantly fewer gastrointestinal adverse events than aspirin. In the picotamide group, 11% of patients reported gastrointestinal adverse events compared with 18% in the aspirin group (p<0.001) [1]. Other adverse event categories, including severe bleeding, did not differ significantly between the two treatment arms [1].

Gastrointestinal safety Antiplatelet tolerability Bleeding risk

Equipotent Antiplatelet Efficacy vs. Aspirin in Hypertensive Patients with Bleeding Time Equivalence

In a double-blind, double-dummy study of 16 patients with mild essential hypertension on stable atenolol therapy, picotamide monohydrate (300 mg TID) demonstrated antiplatelet efficacy equivalent to aspirin (50 mg ASA). Both treatments reduced plasma beta-thromboglobulin from 30 ± 1 ng/mL to 17 ± 1 ng/mL (p<0.001) and prolonged bleeding time to a comparable extent: from 137 ± 7 sec to 186 ± 8 sec for aspirin and to 184 ± 9 sec for picotamide (p<0.001 for both) [1]. No significant changes in fibrinogen or platelet count were observed with either agent [1].

Platelet aggregation inhibition Essential hypertension Bleeding time

Cardiovascular Event Reduction vs. Placebo in PVD: ADEP Trial On-Treatment Analysis

In the ADEP double-blind, placebo-controlled study (n=2304 patients with peripheral vascular disease), picotamide monohydrate (300 mg three times daily) reduced the combined endpoint of major and minor cardiovascular events in the on-treatment analysis: 106 events (10.1%) in the picotamide group vs. 140 events (13.1%) in the placebo group, representing a 23% risk reduction (p=0.029, log-rank test) [1]. The intention-to-treat analysis showed a borderline 18.9% risk reduction for combined events (p=0.056) [1]. Major events alone did not reach statistical significance, suggesting picotamide's effect is most evident when minor events are included [1].

Peripheral vascular disease Cardiovascular event prevention Placebo-controlled

Optimal Research and Industrial Application Scenarios for Picotamide Monohydrate (CAS 80530-63-8) Based on Quantitative Differentiation


Pivotal Outcome Trials in Type 2 Diabetic PAD Populations Where Aspirin Shows Limited Mortality Benefit

The DAVID study demonstrated a statistically significant all-cause mortality reduction (relative risk ratio 0.55, 95% CI 0.31–0.98) in type 2 diabetic PAD patients receiving picotamide vs. aspirin [1]. This makes picotamide specifically suitable for randomized outcome trials targeting mortality endpoints in diabetic vasculopathy, a population where aspirin monotherapy has shown disappointing results.

Diabetic Nephropathy and Microalbuminuria Interventional Studies Requiring Renoprotective Signal Independent of Blood Pressure

The demonstration that 6-month picotamide treatment reduces exercise-induced peak microalbuminuria by approximately 36% (from 103 ± 36 μg/min to 65.8 ± 11 μg/min) without affecting blood pressure or glycometabolic control positions picotamide as a unique tool compound for mechanistic studies linking thromboxane pathway inhibition to renal outcomes in type 2 diabetes [3].

Clinical Pharmacology Protocols Requiring Antiplatelet Efficacy with Preservation of Vascular Prostacyclin Synthesis

Picotamide's demonstrated ability to inhibit platelet TXA2 production while leaving endothelial prostacyclin synthesis intact, a property not shared by aspirin, makes it the preferred agent for ex vivo and clinical pharmacology studies exploring the prostacyclin-dependent vs. prostacyclin-independent components of antiplatelet therapy [2].

Long-Term Antiplatelet Protocols Prioritizing Gastrointestinal Tolerability and Safety in Diabetic Cohorts

The significantly lower incidence of gastrointestinal adverse events with picotamide (11%) compared with aspirin (18%, p<0.001) over 24 months in the DAVID trial supports its selection for long-duration clinical studies where GI tolerability, rather than irreversible COX inhibition, is a protocol-mandated safety consideration [1].

Quote Request

Request a Quote for Picotamide monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.